![molecular formula C24H26N2O4 B2443516 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid CAS No. 2413903-64-5](/img/structure/B2443516.png)
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Coupling with Piperidine-4-carboxylic Acid: The azetidine derivative is then coupled with piperidine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry
Role as a Protecting Group:
The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amino functionalities during peptide synthesis. This allows chemists to selectively manipulate other functional groups without affecting the protected amino group. The Fmoc group can be removed under mild basic conditions, facilitating further reactions once the desired synthetic steps are completed.
Peptide Synthesis:
The compound is frequently utilized in solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group protects the amino group of the amino acid during coupling reactions. The stability of the Fmoc group under various reaction conditions enhances the overall yield and purity of synthesized peptides .
Drug Development
Potential Therapeutic Applications:
Research indicates that derivatives of 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid may exhibit biological activity, potentially serving as leads for new drug candidates. The structural features of this compound can be modified to enhance pharmacological properties, such as bioavailability and selectivity towards specific biological targets .
Case Study: Anticancer Agents:
In a study focused on anticancer agents, compounds similar to this compound were evaluated for their ability to inhibit tumor growth in vitro. Results indicated that modifications to the piperidine and azetidine moieties could lead to increased cytotoxicity against cancer cell lines, highlighting the potential for developing new anticancer therapies.
Chemical Synthesis
Synthetic Routes:
The synthesis of this compound involves several key steps:
- Formation of Azetidine Ring: Cyclization reactions are employed to form the azetidine ring from appropriate precursors.
- Introduction of Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base like triethylamine.
- Coupling with Piperidine: The azetidine derivative is coupled with piperidine-4-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Mécanisme D'action
The mechanism of action of 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]triazole-4-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
- ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Uniqueness
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the azetidine and piperidine rings. This makes it particularly useful in complex peptide synthesis and other applications requiring selective protection and deprotection of functional groups.
Activité Biologique
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid, often abbreviated as Fmoc-Azetidine-Piperidine acid, is a synthetic compound primarily utilized in peptide synthesis and medicinal chemistry. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in stabilizing reactive amino groups during chemical reactions.
Property | Value |
---|---|
Molecular Formula | C21H18N4O4 |
Molar Mass | 390.39 g/mol |
Density | 1.51 ± 0.1 g/cm³ (Predicted) |
Boiling Point | 659.1 ± 65.0 °C (Predicted) |
pKa | 3.29 ± 0.50 (Predicted) |
Applications in Research
This compound has been employed in various studies related to:
- Peptide Synthesis: The compound facilitates the formation of peptides by protecting and activating amino acids.
- Drug Development: Its derivatives may serve as lead compounds in the development of new pharmaceuticals targeting specific receptors or pathways.
Study 1: Peptide Synthesis Efficiency
In a comparative study of various protecting groups used in peptide synthesis, Fmoc-Azetidine-Piperidine was shown to enhance yield and purity of synthesized peptides compared to traditional methods using Boc (tert-butyloxycarbonyl) protecting groups. The study highlighted the stability and ease of removal of the Fmoc group under mild conditions, making it favorable for sensitive compounds.
Study 2: Potential Anticancer Activity
Research investigating derivatives of this compound indicated potential anticancer properties. One derivative was tested against various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. This suggests that further exploration into its mechanism could yield valuable insights into its therapeutic potential.
Future Directions
Further investigation into the biological activity of this compound could focus on:
- In Vivo Studies: To assess pharmacokinetics and therapeutic efficacy.
- Structural Modifications: To enhance biological activity or reduce toxicity.
- Mechanistic Studies: To elucidate specific pathways affected by this compound.
Propriétés
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-23(28)16-9-11-25(12-10-16)17-13-26(14-17)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODDTKJLAMIFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.